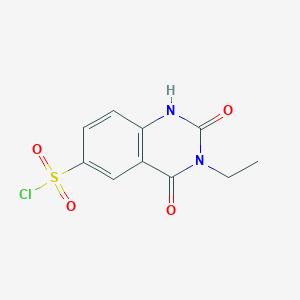

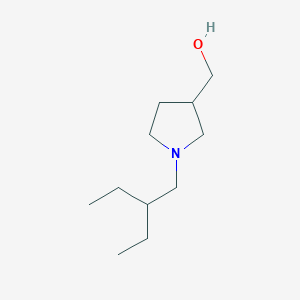

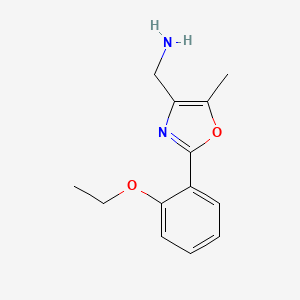

(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol

Vue d'ensemble

Description

Molecular Structure Analysis

The pyrrolidine ring in “(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol” is a five-membered nitrogen heterocycle. The saturated scaffold of the pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “(1-(2-Ethylbutyl)pyrrolidin-3-yl)methanol” are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions. These reactions often involve the nitrogen atom in the pyrrolidine ring and can lead to a wide range of bioactive compounds .Applications De Recherche Scientifique

Methanol as a Chemical Marker in Transformer Insulating Oil

Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil indicates the degradation of cellulosic insulation, which is crucial for maintaining transformer health and operational safety. The determination of methanol in transformer oil, usually done by headspace gas chromatography, aids in monitoring insulation degradation and supports maintenance decisions (Jalbert et al., 2019).

Methanol in Histology and Tissue Fixation

Methacarn (methanol-Carnoy) fixation, where methanol is used instead of ethanol in Carnoy's fluid, has shown to improve tissue preservation by significantly increasing the shrinkage temperature of collagen. This method leads to better preservation of cellular structures in histological samples, making methanol a valuable tool in biomedical research (Puchtler et al., 1970).

Hydrogen Production from Methanol

Methanol serves as a hydrogen carrier and can produce high purity hydrogen through various thermochemical conversion processes. Studies have addressed methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition, focusing on catalyst development and reactor technology. This highlights methanol's role in the future hydrogen economy, supporting sustainable energy solutions (García et al., 2021).

Methanol Oxidation and Fuel Cell Applications

Research into the oxidation pathways of methanol on polycrystalline platinum has contributed significantly to the development of methanol fuel cells, particularly in the design of catalysts for improved efficiency. Understanding the activation energy and kinetics of methanol oxidation is vital for the advancement of fuel cell technology, offering insights into the design of more efficient energy conversion systems (Cohen et al., 2007).

Atmospheric Chemistry of Methanol

Methanol plays a significant role in atmospheric chemistry as a volatile organic compound. Its exchange between terrestrial ecosystems and the atmosphere affects atmospheric chemistry, with implications for air quality and climate modeling. Research into methanol flux measurements helps understand its global budget and environmental impact (Wohlfahrt et al., 2015).

Propriétés

IUPAC Name |

[1-(2-ethylbutyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-10(4-2)7-12-6-5-11(8-12)9-13/h10-11,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTGTRZNVBSMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

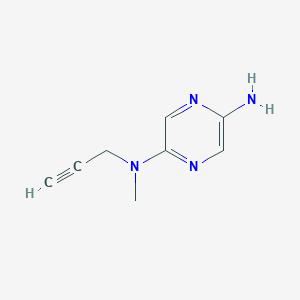

![(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1471783.png)

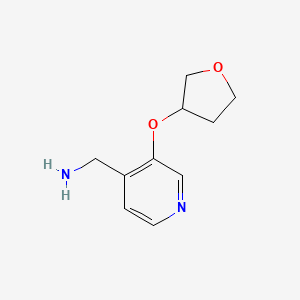

![(2E)-4-{2-azabicyclo[2.2.1]heptan-2-yl}-4-oxobut-2-enoic acid](/img/structure/B1471785.png)

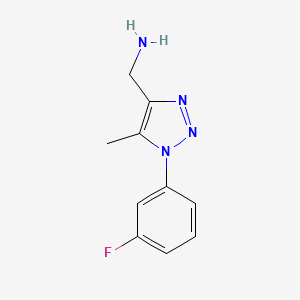

![1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471787.png)